molecular formula C17H16FN5O3S B2501483 ethyl 2-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate CAS No. 852374-08-4

ethyl 2-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate

Cat. No.: B2501483
CAS No.: 852374-08-4
M. Wt: 389.41
InChI Key: MCBWVKXJUQROEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate is a complex organic compound that belongs to the class of triazolopyridazine derivatives. This compound is characterized by the presence of a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system containing both triazole and pyridazine rings. The presence of a fluorophenyl group and a sulfanylacetamido moiety further enhances its chemical complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolopyridazine Core: The triazolo[4,3-b]pyridazine core can be synthesized by cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with a nucleophile.

    Attachment of the Sulfanylacetamido Moiety: The sulfanylacetamido moiety can be introduced through thiol-ene click chemistry or other thiol-based coupling reactions.

    Esterification: The final step involves esterification to form the ethyl ester, which can be achieved using standard esterification reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or pyridazine rings, potentially leading to ring-opened products.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Ring-opened products, reduced triazole or pyridazine derivatives

    Substitution: Functionalized fluorophenyl derivatives

Scientific Research Applications

Ethyl 2-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Ethyl 2-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate can be compared with other triazolopyridazine derivatives:

    Ethyl 2-(2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    Ethyl 2-(2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

    Ethyl 2-(2-{[3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate: Similar structure but with a nitrophenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties.

Properties

IUPAC Name

ethyl 2-[[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O3S/c1-2-26-16(25)9-19-14(24)10-27-15-8-7-13-20-21-17(23(13)22-15)11-3-5-12(18)6-4-11/h3-8H,2,9-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBWVKXJUQROEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.